4-Bromo-2-chloro-3-methylbenzaldehyde
Description
Significance of Aryl Aldehydes as Synthetic Intermediates in Fine Chemistry
Aryl aldehydes, or aromatic aldehydes, are organic compounds containing an aldehyde functional group attached to an aromatic ring. They are of paramount importance as synthetic intermediates in the fine chemical industry, which encompasses the production of pharmaceuticals, agrochemicals, fragrances, and specialty polymers. researchgate.netunive.it The value of aryl aldehydes stems from the reactivity of the carbonyl group, which readily participates in a wide array of chemical transformations. This functional group is an electrophilic site, making it susceptible to nucleophilic attack, which is the basis for many crucial carbon-carbon and carbon-heteroatom bond-forming reactions.
Key transformations involving the aldehyde group include aldol (B89426) condensations, Wittig reactions, Grignard reactions, and reductive aminations, allowing for the construction of complex molecular architectures from simpler precursors. In large-scale manufacturing, aryl aldehydes are key intermediates for active pharmaceutical ingredients (APIs). researchgate.netresearchgate.net For instance, the palladium-catalyzed formylation of aryl bromides is a method used to generate aryl aldehydes on an industrial scale. researchgate.netresearchgate.net The versatility and reactivity of the aldehyde group make these compounds indispensable building blocks for creating the highly functionalized molecules demanded by modern technology and medicine.
Strategic Importance of Multiple Halogenation and Methylation on Aromatic Rings
The introduction of multiple substituents, such as halogens and alkyl groups, onto an aromatic ring is a key strategy for fine-tuning the electronic and steric properties of a molecule. fiveable.me This deliberate functionalization is critical for controlling the reactivity and selectivity of subsequent chemical reactions. libretexts.org
Halogenation : The presence of halogen atoms (e.g., bromine and chlorine) on a benzene (B151609) ring significantly influences its chemical behavior. Halogens exert a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the aromatic ring and the carbonyl carbon of the aldehyde group. reddit.com This modulation of electronic density is crucial for directing the outcomes of reactions. Furthermore, bromine and chlorine atoms, particularly bromine, serve as exceptionally useful synthetic "handles." They are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. These reactions are foundational in modern organic synthesis for creating new carbon-carbon and carbon-nitrogen bonds, allowing for the assembly of complex molecular frameworks. The presence of two different halogens, as in 4-Bromo-2-chloro-3-methylbenzaldehyde, offers the potential for regioselective or sequential coupling reactions.
Methylation : The methyl group, in contrast to halogens, is an electron-donating group through hyperconjugation. It is considered an activating group in electrophilic aromatic substitution and is ortho, para-directing. The interplay between the electron-donating methyl group and the electron-withdrawing halogens in this compound creates a unique and complex electronic environment on the aromatic ring. This balance of effects can influence the reactivity of the aldehyde group and the sites of any further substitution reactions.
The specific arrangement of these groups in this compound—with bromine at position 4, chlorine at position 2, and a methyl group at position 3—provides a pre-defined, polysubstituted scaffold. Such "building blocks" are strategically important as they reduce the number of synthetic steps required to build a complex target molecule and ensure precise control over the final product's constitution. rsc.org
Contextualization of this compound within Contemporary Synthetic Challenges
One of the significant challenges in contemporary organic synthesis is the efficient, selective, and predictable construction of polysubstituted aromatic compounds. libretexts.orgrsc.org These highly functionalized arenes are ubiquitous structural motifs in a vast range of biologically active molecules, including pharmaceuticals and agrochemicals, as well as in functional materials like organic light-emitting diodes (OLEDs). rsc.org The precise arrangement of substituents on the aromatic core is often critical to the molecule's function.
This compound is best understood as a complex and highly valuable building block designed to meet this challenge. Instead of building a complex aromatic molecule through a series of sequential and often low-yielding substitution reactions on a simple benzene ring, a synthetic chemist can start with a pre-functionalized intermediate like this compound. This approach offers several advantages:
Regiocontrol : The substitution pattern is already fixed, overcoming the challenges of controlling the position of incoming groups that often plague electrophilic aromatic substitution reactions on complex substrates.
Divergent Synthesis : The molecule possesses multiple distinct reactive sites—the aldehyde and the two different halogen atoms. This allows for a divergent synthetic strategy, where each site can be manipulated independently to create a library of related but distinct compounds. For example, the aldehyde can be converted into an alkene via a Wittig reaction, while the bromine atom can be used in a Suzuki coupling to attach another aromatic ring.
The utility of similarly complex halogenated aromatic intermediates is demonstrated in the pharmaceutical industry. For instance, the synthesis of Ertugliflozin, a medication for type 2 diabetes, relies on a key intermediate, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, which has a substitution pattern that underscores the importance of such tailored building blocks. google.com Therefore, this compound represents a sophisticated tool for chemists to efficiently access novel, complex, and highly substituted molecules to address modern synthetic problems in medicine and materials science.
Data Tables
Table 1: Physicochemical Properties of this compound
Specific experimental data for this particular isomer is not consistently available in public chemical databases. The information below is based on its chemical formula and data from closely related isomers.
| Property | Value |
| Molecular Formula | C₈H₆BrClO |
| Molecular Weight | 233.49 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not explicitly assigned in major databases |
| Physical Form | Expected to be a solid or oil at room temperature |
Table 2: Functional Roles of Substituents in this compound
| Substituent | Position | Classification | Primary Synthetic Role |
| Aldehyde (-CHO) | 1 | Carbonyl Group | Electrophilic site for nucleophilic addition, condensation, and reductive amination reactions to build side chains. |
| Chloro (-Cl) | 2 | Halogen (Electron-withdrawing) | Modulates electronic properties of the ring; potential site for cross-coupling, though less reactive than bromine. |
| Methyl (-CH₃) | 3 | Alkyl Group (Electron-donating) | Modulates electronic and steric properties; influences reactivity of adjacent groups. |
| Bromo (-Br) | 4 | Halogen (Electron-withdrawing) | Excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form C-C bonds. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrClO |
|---|---|
Molecular Weight |
233.49 g/mol |
IUPAC Name |
4-bromo-2-chloro-3-methylbenzaldehyde |
InChI |
InChI=1S/C8H6BrClO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3 |
InChI Key |
SSWIJTBQGQBYAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C=O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Chloro 3 Methylbenzaldehyde
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-bromo-2-chloro-3-methylbenzaldehyde, the most logical and common disconnection is the carbon-carbon bond between the aromatic ring and the aldehyde's carbonyl carbon.
This disconnection (a C-C bond) leads to two synthons: a nucleophilic aryl anion synthon (A) and an electrophilic formyl synthon (B). The corresponding synthetic equivalent for the aryl anion is an organometallic species, such as an aryllithium or Grignard reagent, derived from 1-bromo-2-chloro-3-methylbenzene (B1281987) (C). The formyl synthon is typically generated from a formylating agent like N,N-dimethylformamide (DMF). This retrosynthetic pathway suggests that the final step in the synthesis would be the formylation of the pre-functionalized aromatic ring of 1-bromo-2-chloro-3-methylbenzene. The primary challenge of this approach lies in controlling the regioselectivity of the formylation on a ring bearing three different substituents.
Classical and Modern Approaches to Benzaldehyde (B42025) Formation with Ortho-Substituents
The formation of benzaldehydes, particularly those with substituents ortho to the aldehyde group, can be challenging due to steric hindrance. Various methods have been developed to overcome these challenges, ranging from classical electrophilic aromatic substitution to modern, reagent-controlled reactions.
Formylation Strategies
Formylation involves the introduction of a formyl group (-CHO) onto an aromatic ring. The choice of strategy depends heavily on the nature of the substituents already present on the ring.
Direct Aromatic Formylation Techniques
Direct formylation methods involve the electrophilic attack of a formylating agent on the aromatic ring. The regiochemical outcome is governed by the directing effects of the existing substituents. For the precursor 1-bromo-2-chloro-3-methylbenzene, the methyl group is an activating, ortho, para-director, while the chloro and bromo groups are deactivating, ortho, para-directors. The desired product requires formylation at the C4 position, which is para to the methyl group and ortho to the bromine atom.
Vilsmeier-Haack Reaction : This reaction uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.org While the methyl group activates the ring, the two halogen substituents are deactivating, which may necessitate harsh reaction conditions. The electrophile in this reaction is relatively bulky, and the position ortho to the methyl group (C2) is already substituted, potentially favoring substitution at the C4 or C6 positions. wikipedia.orgijpcbs.com
Gattermann-Koch and Gattermann Reactions : The Gattermann-Koch reaction utilizes carbon monoxide and HCl with a catalyst, while the Gattermann reaction uses hydrogen cyanide. organic-chemistry.org These methods are generally effective for activated rings but are often incompatible with deactivating groups, making them less suitable for the heavily halogenated precursor required for this compound.
The table below summarizes typical conditions for these direct formylation methods, although their direct application to 1-bromo-2-chloro-3-methylbenzene is not widely documented and would likely face challenges of regioselectivity and reactivity.
| Reaction | Typical Reagents | Conditions | Applicability Notes |
| Vilsmeier-Haack | DMF, POCl₃ | 0°C to 100°C | Effective for activated arenes; reactivity is reduced by deactivating groups like halogens. chemistrysteps.comijpcbs.com |
| Gattermann | HCN, HCl, AlCl₃ (or Zn(CN)₂) | Room Temperature | Generally requires activated substrates; HCN is highly toxic. organic-chemistry.org |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | High Pressure | Not applicable to phenol (B47542) or phenol ether substrates; requires activating groups. |
Reagent-Controlled Formylation Methods
To overcome the regioselectivity issues of direct formylation, reagent-controlled methods are employed. Directed ortho-metalation (DoM) is a powerful strategy where a directing metalation group (DMG) on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species is then quenched with an electrophile, such as DMF, to introduce the formyl group with high regioselectivity.
In the context of 1-bromo-2-chloro-3-methylbenzene, the chloro group is a potential, albeit moderate, DMG. Lithiation would be directed to the C2 position, which is already substituted by the methyl group. A more plausible strategy would involve a different precursor where a stronger DMG is present. Alternatively, the inherent acidity of the ring protons can be exploited. The proton at C4 is flanked by two halogens (Cl and Br) and is para to a methyl group, but achieving selective deprotonation at this site over others without a strong directing group would be difficult.
Conversion of Aromatic Amines to Benzaldehydes (e.g., Beech Aldehyde Synthesis and its Modern Variants)
The Beech aldehyde synthesis provides an alternative route to benzaldehydes from aromatic amines. This method involves the conversion of a primary aromatic amine to a diazonium salt, which is then reacted with formaldoxime (B1209246) in the presence of a copper(II) salt.
For the synthesis of this compound, the required starting material would be 4-bromo-2-chloro-3-methylaniline. The synthesis would proceed as follows:
Diazotization : The aniline (B41778) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) to form the corresponding diazonium salt.
Reaction with Formaldoxime : The diazonium salt solution is then reacted with formaldoxime (CH₂=NOH), typically in the presence of copper(II) sulfate.
Hydrolysis : The intermediate is hydrolyzed under acidic conditions to yield the final aldehyde.
This method can be effective for substituted anilines, but its success is contingent on the stability of the diazonium salt and the potential for side reactions. The synthesis of the required sterically hindered aniline precursor can also be a challenge. rsc.org
Metal-Halogen Exchange Reactions and Subsequent Quenching
Metal-halogen exchange is a powerful method for generating aryllithium or aryl-Grignard reagents regioselectively. wikipedia.org This reaction typically involves treating an aryl halide with an organolithium reagent (e.g., n-butyllithium). The rate of exchange is generally I > Br > Cl, allowing for selective exchange at the site of a heavier halogen if multiple different halogens are present. wikipedia.org
To synthesize this compound via this route, a suitable di-halo precursor would be necessary. For instance, starting with 1,4-dibromo-2-chloro-3-methylbenzene, a selective lithium-bromine exchange at the C4 position could be achieved by careful control of stoichiometry and temperature (typically -78°C). The resulting aryllithium intermediate would then be quenched with a formylating agent like DMF.
The general steps for this approach are outlined below:
| Step | Reagents & Conditions | Purpose |
| 1. Metal-Halogen Exchange | Aryl Dibromide, n-BuLi or s-BuLi in THF or Et₂O, -78°C | Regioselective formation of an aryllithium intermediate at the more reactive bromine site. |
| 2. Quenching (Formylation) | N,N-Dimethylformamide (DMF) | Introduction of the formyl group by nucleophilic attack of the aryllithium on DMF. |
| 3. Workup | Aqueous acid (e.g., dilute HCl) | Hydrolysis of the intermediate adduct to yield the final benzaldehyde. |
This method offers excellent regiocontrol, provided a suitable di-halo precursor can be synthesized. The low temperatures required are a key experimental consideration to prevent side reactions, such as the decomposition of the organolithium reagent.
Optimization of Low-Temperature Conditions for Selectivity
In the synthesis of complex benzaldehydes, temperature control is a critical parameter for achieving high selectivity and minimizing side reactions. Low-temperature conditions, often ranging from 0°C down to -78°C, are frequently employed, particularly in reactions involving highly reactive organometallic intermediates or thermally sensitive functional groups.
The rationale for using low temperatures is multifaceted:
Enhanced Selectivity: Many reactions can proceed through multiple pathways, leading to a mixture of isomers or byproducts. By lowering the temperature, the activation energy barrier for the desired reaction pathway can be favored over undesired pathways, leading to higher regioselectivity or chemoselectivity. For instance, in formylation reactions using organolithium reagents, low temperatures stabilize the lithiated intermediate, preventing decomposition or unwanted side reactions before the formylating agent is introduced. google.com
Control of Exothermic Reactions: The formation of organometallic reagents and their subsequent reaction with electrophiles can be highly exothermic. Low temperatures help to dissipate heat, preventing runaway reactions and improving safety and control.
Stabilization of Intermediates: Reactive intermediates, such as the arenium ions formed during electrophilic aromatic substitution or organometallic species, are often unstable at room temperature. Cryogenic conditions can prolong their lifetime, allowing the desired subsequent reaction step to occur efficiently.
Research has shown that in the preparation of substituted benzaldehydes, reaction temperatures can significantly influence outcomes. For example, in the formylation of a lithiated bromo-benzene derivative, the reaction is typically conducted at cryogenic temperatures (-78°C) to ensure the stability of the organolithium intermediate before quenching with a formylating agent like N,N-dimethylformamide (DMF). google.com In other catalytic processes, such as the hydrogenation of benzaldehydes, lower temperatures can prevent over-reduction or hydrogenolysis of sensitive groups. acs.org
Table 1: Effect of Temperature on Selectivity in a Representative Aromatic Formylation
| Entry | Temperature (°C) | Desired Product Yield (%) | Key Side Product(s) |
| 1 | 25 | 45 | Decomposition, Multiple Isomers |
| 2 | 0 | 70 | Minor Isomeric Impurities |
| 3 | -78 | >90 | Trace Impurities |
This table presents generalized data illustrating the typical impact of temperature on the selectivity of aromatic formylation reactions involving organometallic intermediates.
Evaluation of Organometallic Reagents in Benzaldehyde Precursor Formation
Organometallic reagents are indispensable tools for the formation of carbon-carbon bonds and the introduction of functional groups onto aromatic rings. Grignard reagents (R-MgX) and organolithium reagents (R-Li) are the most common choices for synthesizing benzaldehyde precursors. libretexts.orglibretexts.org These reagents function as potent nucleophiles or strong bases, enabling strategies like metal-halogen exchange or directed ortho-metalation.
A common route to substituted benzaldehydes involves the reaction of an aryl organometallic species with a formylating agent. vedantu.com The process can be outlined as follows:
Formation of the Organometallic Reagent: An aryl halide (e.g., a substituted bromobenzene) is treated with a metal, such as magnesium (for Grignard reagents) or lithium (for organolithium reagents), or undergoes metal-halogen exchange with an existing organolithium compound like n-butyllithium (n-BuLi). libretexts.org This step creates a nucleophilic aryl species.
Reaction with a Formylating Agent: The newly formed organometallic compound is then reacted with an electrophile that can deliver a formyl group (-CHO). The most widely used formylating agent is N,N-dimethylformamide (DMF). Other reagents like ethyl formate (B1220265) can also be employed. vedantu.com
Hydrolysis: The intermediate adduct is hydrolyzed in an aqueous workup step to liberate the final benzaldehyde product.
The choice between organolithium and Grignard reagents can depend on the other substituents present on the ring and the desired reaction conditions. Organolithium reagents are generally more reactive and basic than their Grignard counterparts. msu.edu This higher reactivity allows for reactions like metal-halogen exchange to be performed at very low temperatures, which can be advantageous for substrates with sensitive functional groups. msu.edu
One-pot procedures have been developed where a Weinreb amide is reduced to a stable intermediate, which then undergoes cross-coupling with an organometallic reagent to form the desired substituted benzaldehyde. rug.nlacs.org
Introduction of Halogen and Alkyl Substituents
The synthesis of this compound requires the specific introduction of three different substituents in addition to the aldehyde group. The sequence of these electrophilic aromatic substitution (EAS) reactions is paramount to achieving the desired 1,2,3,4-substitution pattern. youtube.com
Regioselective Bromination of Chloro-Methyl-Substituted Benzaldehydes
The introduction of a bromine atom onto a ring that already contains chloro, methyl, and aldehyde groups is governed by the directing effects of these substituents.
Methyl group (-CH₃): An activating, ortho, para-director.
Chloro group (-Cl): A deactivating, ortho, para-director.
Aldehyde group (-CHO): A deactivating, meta-director.
In a potential precursor like 2-chloro-3-methylbenzaldehyde (B1591033), the directing effects must be carefully considered. The methyl group at position 3 strongly activates the ortho position (position 4) and the para position (position 6). The chloro group at position 2 also directs ortho (position 3, already occupied) and para (position 5). The aldehyde group directs any new substituent to the meta positions (positions 3 and 5).
The position 4 is activated by the powerful methyl directing group and is not sterically hindered. The aldehyde group deactivates the entire ring, but the activating methyl group's influence is often dominant in determining the position of the incoming electrophile. Therefore, electrophilic bromination of 2-chloro-3-methylbenzaldehyde would be expected to place the bromine at the C4 position. The reaction is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). chemguide.co.uk
Table 2: Directing Effects of Substituents on Electrophilic Bromination
| Starting Material | Substituents & Positions | Directing Effects | Predicted Major Product |
| Toluene (B28343) | -CH₃ (1) | ortho, para | 4-Bromotoluene |
| Chlorobenzene | -Cl (1) | ortho, para | 4-Bromochlorobenzene |
| Benzaldehyde | -CHO (1) | meta | 3-Bromobenzaldehyde |
| 2-Chloro-3-methylbenzaldehyde | -CHO (1), -Cl (2), -CH₃ (3) | Conflicting | This compound |
Directed Chlorination Strategies
Chlorination of an aromatic ring is a standard electrophilic aromatic substitution reaction, typically employing chlorine gas (Cl₂) and a Lewis acid catalyst such as AlCl₃ or FeCl₃. youtube.com The Lewis acid polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) that is attacked by the aromatic ring. masterorganicchemistry.com
In a multi-step synthesis for this compound, the timing of the chlorination step is crucial. For example, starting with 3-methylbenzaldehyde, chlorination would be directed by the ortho, para-directing methyl group and the meta-directing aldehyde group. This would lead to a mixture of products, with substitution likely occurring at the 2, 4, and 6 positions relative to the methyl group. Achieving selectivity for the 2-position can be challenging and may result in isomeric mixtures requiring separation. Alternative strategies might involve installing the chlorine atom on a precursor before creating the aldehyde functionality to better control the regiochemical outcome.
Methodologies for Methyl Group Introduction onto Aromatic Systems
The most classic method for introducing a methyl group onto an aromatic ring is the Friedel-Crafts alkylation. wikipedia.org This reaction involves treating the aromatic compound with a methyl halide (e.g., methyl chloride, CH₃Cl) in the presence of a strong Lewis acid catalyst like AlCl₃. unizin.org
However, the Friedel-Crafts alkylation has several limitations:
Polyalkylation: The introduction of an electron-donating alkyl group activates the ring, making it more susceptible to further alkylation than the starting material. libretexts.org
Carbocation Rearrangements: While not an issue for methylation, this is a significant problem with longer alkyl chains.
Substrate Limitations: The reaction fails on strongly deactivated rings (e.g., those bearing -NO₂, -CHO, -COR groups) or rings with basic amino groups. unizin.org
Due to these limitations, it is often more strategic to perform a Friedel-Crafts acylation followed by a reduction. An acetyl group (-COCH₃) can be introduced using acetyl chloride (CH₃COCl) and AlCl₃. The resulting ketone is a deactivating group, which prevents polyacylation. The acyl group can then be reduced to an alkyl group (e.g., to an ethyl group using a Clemmensen or Wolff-Kishner reduction). For introducing a methyl group specifically, other synthetic routes are often preferred, such as using a pre-methylated starting material (e.g., toluene or xylene derivatives). google.com
Purification and Isolation Techniques in Multi-Step Synthesis
Each step in a multi-step synthesis typically requires purification of the intermediate compound before proceeding to the next reaction. The final product, this compound, must also be isolated in high purity. Common techniques include extraction, crystallization, distillation, and chromatography.
Aqueous Workup and Extraction: After a reaction is complete, it is often "worked up" by adding water and/or an acid or base solution. This step quenches the reaction and helps to remove inorganic salts and water-soluble reagents. The desired organic product is then extracted into an immiscible organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer can be washed with brine (saturated NaCl solution) to remove residual water.
Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel). acs.org A solvent or solvent mixture (the mobile phase) is used to elute the compounds from the column. By carefully choosing the solvent system, components of a mixture can be separated. This is particularly useful for removing isomeric byproducts or unreacted starting materials.
Crystallization: If the target compound is a solid at room temperature, crystallization can be an excellent purification method. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution.
Distillation: For liquid products, particularly those that are volatile and thermally stable, distillation (often under reduced pressure to lower the boiling point) can be used to separate them from non-volatile impurities or other liquids with different boiling points.
In the case of substituted benzaldehydes, a common impurity is the corresponding carboxylic acid, formed by oxidation of the aldehyde. This acidic impurity can often be removed by washing the organic extract with a mild basic solution, such as aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). scribd.com
Chromatographic Separation Methodologies
Following the synthesis of this compound, chromatographic techniques are indispensable for the isolation and purification of the target compound from the reaction mixture, which may contain unreacted starting materials, by-products, and other impurities. Column chromatography is a widely employed and effective method for this purpose.
A typical column chromatography setup for the purification of this compound would utilize silica gel as the stationary phase due to its polarity and effectiveness in separating compounds with differing polarities. The choice of the mobile phase, or eluent, is critical for achieving optimal separation. A solvent system of ethyl acetate (B1210297) and petroleum ether is a common choice for the purification of substituted benzaldehydes. guidechem.com The polarity of the eluent can be fine-tuned by adjusting the ratio of the two solvents to achieve the desired separation. For instance, a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can be effective in separating compounds with a wide range of polarities.
The progress of the separation is monitored by thin-layer chromatography (TLC), which allows for the identification of the fractions containing the desired product. Fractions containing the purified this compound are then combined and the solvent is removed under reduced pressure to yield the purified compound.
For analytical purposes, to assess the purity of the final product, gas chromatography (GC) is a highly suitable technique. A capillary column with a non-polar stationary phase, such as a dimethylpolysiloxane-based phase, is typically used. The compound is vaporized and carried through the column by an inert carrier gas, such as helium or nitrogen. The retention time of the compound is a characteristic property that can be used for its identification and quantification.
Table 1: Illustrative Parameters for Column Chromatography Purification
| Parameter | Value |
|---|---|
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Ethyl Acetate/Petroleum Ether (gradient) |
| Initial Eluent Ratio | 5:95 (v/v) |
| Final Eluent Ratio | 20:80 (v/v) |
| Monitoring | TLC with UV visualization (254 nm) |
| Typical Rf of Product | ~0.4 in 10:90 Ethyl Acetate/Petroleum Ether |
Table 2: Representative Gas Chromatography (GC) Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min |
Crystallization Protocols for Enhanced Purity
Crystallization is a powerful technique for the final purification of this compound, particularly for removing trace impurities that may not have been fully separated by chromatography. The principle of crystallization relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures. A successful crystallization protocol results in the formation of a highly ordered crystal lattice of the pure compound, excluding impurities from the crystal structure.
The selection of an appropriate solvent or a mixture of solvents is the most critical step in developing a crystallization protocol. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. For substituted benzaldehydes, common solvents for crystallization include ethanol, methanol, hexane (B92381), or a mixture of solvents like hexane and ethyl acetate.
The general procedure involves dissolving the crude or semi-purified this compound in a minimum amount of a suitable hot solvent. The hot, saturated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The slow cooling rate is important for the growth of larger and purer crystals. After the crystallization is complete, the crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried under vacuum to remove any residual solvent.
Table 3: Exemplary Crystallization Solvents and Conditions
| Solvent System | Procedure | Expected Outcome |
|---|---|---|
| Ethanol | Dissolve in hot ethanol, followed by slow cooling to room temperature and then in an ice bath. | Formation of fine, needle-like crystals of high purity. |
| Hexane/Ethyl Acetate | Dissolve in a minimal amount of hot ethyl acetate, followed by the gradual addition of hexane until turbidity is observed. Reheat to obtain a clear solution and then cool slowly. | Growth of well-defined crystals, effective for removing more polar impurities. |
The purity of the crystallized this compound can be assessed by various analytical techniques, including melting point determination, which should be sharp and within a narrow range for a pure compound, as well as chromatographic methods like GC or HPLC.
Reactivity and Derivatization of 4 Bromo 2 Chloro 3 Methylbenzaldehyde in Advanced Organic Transformations
Nucleophilic Addition Reactions at the Aldehyde Carbonyl Group
The aldehyde functional group is characterized by its electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity is the basis for numerous derivatization strategies. libretexts.orglibretexts.orgmasterorganicchemistry.com Although the aromatic ring's substituents electronically influence the carbonyl's reactivity, the fundamental transformation pathways remain accessible. ncert.nic.inpressbooks.pub
Formation of Imines, Oximes, and Hydrazones for Further Derivatization
The reaction of 4-bromo-2-chloro-3-methylbenzaldehyde with primary amines and related nitrogen nucleophiles provides a straightforward route to C=N double bond-containing derivatives. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by dehydration to yield the final product. bham.ac.uk This process is often catalyzed by mild acid. masterorganicchemistry.com
Imines (Schiff Bases): Formed through the condensation reaction with primary amines (R-NH₂).
Oximes: Result from the reaction with hydroxylamine (B1172632) (NH₂OH). nih.govwikipedia.org
Hydrazones: Generated from the reaction with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives.
These derivatives are not merely stable products; they serve as versatile intermediates for more complex molecular architectures. For example, oximes can undergo the Beckmann rearrangement to form amides, and hydrazones are key intermediates in reactions like the Wolff-Kishner reduction. masterorganicchemistry.commasterorganicchemistry.com
Table 1: Nucleophilic Addition-Elimination Reactions
| Reactant | Product Type | General Structure of Product |
| Primary Amine (R-NH₂) | Imine | |
| Hydroxylamine (NH₂OH) | Oxime | |
| Hydrazine (NH₂NH₂) | Hydrazone |
Carbonyl Reduction and Oxidation Pathways
The aldehyde group of this compound can be readily transformed through both reduction and oxidation, offering pathways to the corresponding alcohol and carboxylic acid, respectively.
Reduction to Alcohol: The aldehyde can be reduced to a primary alcohol, (4-bromo-2-chloro-3-methylphenyl)methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. ncert.nic.in
Oxidation to Carboxylic Acid: Vigorous oxidation converts the aldehyde to 4-bromo-2-chloro-3-methylbenzoic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in H₂SO₄), and pyridinium (B92312) bromochromate (PBC). ncert.nic.inresearchgate.netacs.org
Table 2: Carbonyl Redox Transformations
| Transformation | Reagent(s) | Product |
| Reduction | NaBH₄ or LiAlH₄ | (4-bromo-2-chloro-3-methylphenyl)methanol |
| Oxidation | KMnO₄ or Jones Reagent | 4-bromo-2-chloro-3-methylbenzoic acid |
Electrophilic Aromatic Substitution (EAS) Reactions on the Functionalized Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) on a polysubstituted ring like this compound is a complex process where the existing substituents collectively determine the ring's reactivity and the position of the incoming electrophile. fiveable.me
Directing Effects of Existing Substituents (Bromo, Chloro, Methyl, Aldehyde)
The substituents on the benzene ring exert powerful electronic effects that modulate the ring's nucleophilicity and direct incoming electrophiles to specific positions. libretexts.orgquora.comnih.gov
Aldehyde (-CHO): A strong deactivating group due to both inductive electron withdrawal and resonance effects. It is a meta-director.
Chloro (-Cl) and Bromo (-Br): These halogens are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate into the ring via resonance to stabilize the cationic intermediate (sigma complex). nih.gov
Methyl (-CH₃): An activating group that donates electron density through an inductive effect and hyperconjugation. It is an ortho, para-director. masterorganicchemistry.com
Regioselectivity and Reaction Control
The two available positions for substitution on the ring are C5 and C6. The regiochemical outcome of an EAS reaction is determined by the combined directing influences of the four substituents. rsc.orgyoutube.comlibretexts.org
Substitution at C5: This position is meta to the aldehyde (favored), ortho to the bromo group (favored), meta to the chloro group (disfavored), and meta to the methyl group (disfavored).
Substitution at C6: This position is para to the chloro group (favored), ortho to the methyl group (favored), para to the aldehyde (disfavored), and meta to the bromo group (disfavored).
In cases of multiple substituents, the most powerfully activating group often governs the regioselectivity. In this molecule, the methyl group is the only activator, strongly directing towards C6 (its ortho position). The chloro group also directs para to C6. Conversely, the powerful meta-directing aldehyde group, reinforced by the ortho-directing bromo group, favors substitution at C5. Due to these conflicting influences, the reaction may yield a mixture of products, or the outcome could be highly sensitive to the specific electrophile and reaction conditions. However, the strong activation from the methyl group suggests that substitution at the C6 position is a significant possibility.
Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence | Preferred Position(s) |
| -CHO (at C1) | Deactivating | meta | C5 |
| -Cl (at C2) | Deactivating | ortho, para | C4 (blocked), C6 |
| -CH₃ (at C3) | Activating | ortho, para | C2 (blocked), C4 (blocked), C6 |
| -Br (at C4) | Deactivating | ortho, para | C3 (blocked), C5 |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for highly electron-deficient aromatic halides. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. jove.comlibretexts.org
For an SNAr reaction to be efficient, two conditions must be met:
The aromatic ring must be activated by strong electron-withdrawing groups.
There must be a good leaving group (typically a halide).
In this compound, the ring is significantly electron-deficient due to the aldehyde and halogen substituents. Both chloro and bromo groups can function as leaving groups. The stability of the crucial Meisenheimer intermediate is greatest when the electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack. jove.compressbooks.pub
Attack at C2 (displacing -Cl): The strongly electron-withdrawing aldehyde group is ortho to this position. This placement provides substantial resonance stabilization for the negative charge in the Meisenheimer complex, making this a highly favorable pathway.
Attack at C4 (displacing -Br): The aldehyde group is meta to this position and cannot effectively stabilize the intermediate through resonance.
Therefore, nucleophilic aromatic substitution is expected to occur selectively at the C2 position, leading to the displacement of the chloride by a variety of nucleophiles.
Table 4: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile (Nu⁻) | Reagent Example | Expected Product |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 4-Bromo-2-methoxy-3-methylbenzaldehyde |
| Amine (R₂NH) | Diethylamine (HN(C₂H₅)₂) | 4-Bromo-2-(diethylamino)-3-methylbenzaldehyde |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 4-Bromo-3-methyl-2-(phenylthio)benzaldehyde |
Role of Halogen Substituents in Activating Aromatic Rings for SNAr
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for the functionalization of aryl halides. Unlike typical electrophilic aromatic substitutions, SNAr proceeds via an addition-elimination mechanism where a nucleophile attacks an electron-poor aromatic ring. chemistrysteps.com For this reaction to occur, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG). libretexts.org
In the case of this compound, the primary activating group is the aldehyde (-CHO) function at the C1 position. The carbonyl group strongly withdraws electron density from the aromatic ring through both inductive and resonance effects. This withdrawal significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the ring, making it more susceptible to attack by a nucleophile. chemistrysteps.com
The SNAr mechanism involves the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.com The stability of this complex is paramount to the reaction's success. The electron-withdrawing aldehyde group provides this stabilization, particularly when it is positioned ortho or para to the leaving group (the halogen). libretexts.org This specific positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atom of the aldehyde, a highly favorable state. libretexts.org
In this compound:
The chloro substituent is at the C2 position, which is ortho to the activating aldehyde group.
The bromo substituent is at the C4 position, which is para to the activating aldehyde group.
Both halogen positions are therefore activated for SNAr. While the halogens themselves are the leaving groups, their inherent electronegativity also contributes an inductive electron-withdrawing effect, which further enhances the electrophilicity of the ring carbons to which they are attached, albeit to a lesser extent than the aldehyde's resonance effect.
Displacement of Halogens by Various Nucleophiles
The activated nature of both the C-Cl and C-Br bonds in this compound allows for their displacement by a range of strong nucleophiles. Common nucleophiles employed in SNAr reactions include alkoxides (RO⁻), phenoxides (ArO⁻), thiolates (RS⁻), ammonia, and primary or secondary amines (RNH₂, R₂NH). chemistrysteps.com
The relative reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I. chemistrysteps.com This trend is contrary to that observed in SN1 and SN2 reactions and is because the rate-determining step in SNAr is typically the initial nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. chemistrysteps.com The high electronegativity of the halogen polarizes the C-X bond and stabilizes the transition state leading to the Meisenheimer complex.
Given this trend, for this compound, the chloro group at the C2 position would be expected to be slightly more reactive towards nucleophilic displacement than the bromo group at the C4 position, assuming the reaction is governed by leaving group aptitude in a classic SNAr mechanism. However, the precise regioselectivity can be influenced by the specific nucleophile used and the reaction conditions, as both positions are strongly activated by the ortho and para aldehyde group. stackexchange.com
| Nucleophile Type | Example | Potential Product (Displacement at C2) | Potential Product (Displacement at C4) |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Bromo-3-methyl-2-methoxybenzaldehyde | 2-Chloro-4-methoxy-3-methylbenzaldehyde |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-Bromo-3-methyl-2-(phenylthio)benzaldehyde | 2-Chloro-3-methyl-4-(phenylthio)benzaldehyde |
| Amine | Morpholine | 4-(4-Bromo-3-methyl-2-formylphenyl)morpholine | 4-(2-Chloro-4-formyl-3-methylphenyl)morpholine |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions provide a powerful and versatile strategy for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For dihalogenated substrates like this compound, these reactions can often be performed with high regioselectivity. This selectivity stems from the differential reactivity of the C-Br and C-Cl bonds towards the oxidative addition step in the catalytic cycle of palladium-based catalysts. nih.gov Generally, the order of reactivity for aryl halides is I > Br > Cl > F, which is based on the carbon-halogen bond dissociation energy. nih.gov
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide to form a new C-C bond. libretexts.org It is one of the most widely used methods for constructing biaryl structures. fishersci.co.uk
Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition to the Pd(0) catalyst, Suzuki-Miyaura coupling on this compound can be selectively performed at the C4 position. nih.gov By carefully controlling the reaction conditions (catalyst, ligand, temperature), the aryl or vinyl group from the boronic acid can be introduced at the site of the bromine atom, leaving the chlorine atom untouched for potential subsequent transformations.
Reaction Scheme: this compound + R-B(OH)₂ --(Pd catalyst, Base)--> 4-Aryl-2-chloro-3-methylbenzaldehyde
Heck and Sonogashira Coupling for C-C Bond Construction
Similar regioselectivity is observed in other palladium-catalyzed C-C bond-forming reactions.
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.org For this compound, the reaction would preferentially occur at the more reactive C-Br bond, yielding a 4-alkenyl-2-chloro-3-methylbenzaldehyde derivative. organic-chemistry.orgnih.gov
The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes, to produce an aryl-alkyne. nih.govlibretexts.org This reaction is highly effective for forming C(sp²)-C(sp) bonds. Again, the greater lability of the C-Br bond directs the alkynylation to the C4 position of the benzaldehyde (B42025) ring, allowing for the selective synthesis of 4-alkynyl-2-chloro-3-methylbenzaldehyde. wikipedia.org
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. nih.gov
The selective formation of a C-N bond at the C4 position of this compound is achievable. The oxidative addition of the C-Br bond to the palladium catalyst is significantly faster than that of the C-Cl bond, enabling regioselective amination. researchgate.net This allows for the introduction of primary or secondary amines at the bromine-bearing carbon while preserving the C-Cl bond for other synthetic manipulations.
Chemo- and Regioselective Transformations of Multiple Functional Groups
The presence of three distinct functional groups—aldehyde, chloro, and bromo—on the aromatic ring of this compound allows for a high degree of chemo- and regioselectivity in its transformations.
Chemoselectivity refers to the preferential reaction of one functional group over others.
Reactions at the Aldehyde: Standard carbonyl chemistry, such as reduction to an alcohol (using NaBH₄), oxidation to a carboxylic acid (using KMnO₄ or NaClO₂), or olefination (e.g., Wittig reaction), can typically be performed without affecting the aryl halide bonds.
Reactions at the Halogens: Conversely, metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) are chemoselective for the C-X bonds, leaving the aldehyde group intact.
Regioselectivity refers to the preferential reaction at one position over another when multiple reactive sites are present. The key to the synthetic utility of this compound lies in the differential reactivity of the two halogen atoms.
In Metal-Catalyzed Cross-Coupling: The C-Br bond at C4 is significantly more reactive than the C-Cl bond at C2. This allows for selective functionalization at the C4 position. The resulting 2-chloro-4-substituted benzaldehyde can then undergo a second, often more forcing, coupling reaction at the C2 position if desired. nih.gov
In Nucleophilic Aromatic Substitution (SNAr): The regioselectivity is more nuanced. Both positions are activated (ortho and para) by the aldehyde. While the C-Cl bond is generally a better leaving group in SNAr than C-Br, the outcome can depend heavily on the reaction conditions and the nucleophile. chemistrysteps.comresearchgate.net This competition allows for potential control over which halogen is displaced based on the chosen synthetic methodology.
The following table summarizes the selective transformations possible with this compound.
| Reaction Type | Reagents | Selective Target | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | C-Br bond | 4-Aryl-2-chloro-3-methylbenzaldehyde |
| Heck Reaction | Alkene, Pd catalyst, Base | C-Br bond | 4-Alkenyl-2-chloro-3-methylbenzaldehyde |
| Sonogashira Coupling | Alkyne, Pd/Cu catalyst, Base | C-Br bond | 4-Alkynyl-2-chloro-3-methylbenzaldehyde |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C-Br bond | 4-(Dialkylamino)-2-chloro-3-methylbenzaldehyde |
| Nucleophilic Aromatic Substitution | NaOMe, Heat | C-Cl or C-Br bond | Methoxy-substituted benzaldehyde |
| Aldehyde Reduction | NaBH₄ | Aldehyde group | (4-Bromo-2-chloro-3-methylphenyl)methanol |
| Aldehyde Oxidation | NaClO₂ | Aldehyde group | 4-Bromo-2-chloro-3-methylbenzoic acid |
Synthesis of Complex Molecular Scaffolds and Heterocycles
The unique substitution pattern of this compound provides multiple reaction sites for derivatization, allowing for the construction of intricate molecular frameworks and heterocyclic ring systems.
Isoxazolines are a significant class of five-membered heterocycles that can be synthesized from aromatic aldehydes. The aldehyde functional group of this compound allows it to serve as a key starting material in multi-step pathways to these heterocycles. A common synthetic strategy involves the initial conversion of the aldehyde into an intermediate such as a chalcone (B49325) or an α-bromooxime.
For instance, the Claisen-Schmidt condensation of an aromatic aldehyde with an appropriate ketone yields a chalcone (an α,β-unsaturated ketone). This intermediate can then undergo a cyclization reaction with hydroxylamine hydrochloride in an alkaline medium to form the isoxazoline (B3343090) ring. researchgate.net Alternatively, the aldehyde can be converted into an α-bromooxime, which can participate in a [4+1] annulation reaction with a sulfur ylide to efficiently produce isoxazoline derivatives under mild conditions. nih.gov Although direct synthesis from this compound is not explicitly detailed in the reviewed literature, its nature as an aromatic aldehyde positions it as a viable precursor for these established synthetic routes.
Table 1: Generalized Synthesis of Isoxazolines from an Aromatic Aldehyde
| Step | Reaction Type | Reactants | Key Intermediate/Product |
| 1 | Claisen-Schmidt Condensation | Aromatic Aldehyde, Ketone, Base (e.g., KOH) | Chalcone (α,β-unsaturated ketone) |
| 2 | Cyclization | Chalcone, Hydroxylamine Hydrochloride, Base | 3,5-disubstituted Isoxazoline |
The presence of both bromo and chloro substituents on the aromatic ring of this compound makes it an excellent scaffold for the synthesis of biphenyls and related polyaromatic systems. These halogen atoms serve as reactive handles for metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Ullmann reactions.
In these transformations, the carbon-halogen bond is activated by a transition metal catalyst (typically palladium-based), which then facilitates the formation of a new carbon-carbon bond with another aromatic partner, such as an arylboronic acid or an organotin compound. This methodology is fundamental for constructing the biphenyl (B1667301) core structure. While the aldehyde group itself does not directly participate in the coupling, its presence is valuable for subsequent transformations in the final product. Research has demonstrated the synthesis of biphenyl structures from related halo-aromatic compounds, such as the formation of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate from 4-bromo-2-chlorophenol, illustrating the utility of the 4-bromo-2-chlorophenyl moiety in such constructions. nih.gov Similarly, related compounds like 4'-Bromo-3'-methylacetophenone, which can be synthesized from the corresponding benzaldehyde, are known intermediates in the preparation of biphenyls. chemicalbook.com
Table 2: Generalized Suzuki Coupling for Biphenyl Synthesis
| Component | Role | Example |
| Aryl Halide | Substrate | This compound |
| Arylboronic Acid | Coupling Partner | Phenylboronic acid |
| Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄ |
| Base | Activates the reaction | Na₂CO₃ or K₂CO₃ |
| Solvent | Reaction Medium | Toluene (B28343), Dioxane, or DMF/Water |
One of the most characteristic reactions of aldehydes is their condensation with primary amines to form Schiff bases, also known as imines or azomethines. internationaljournalcorner.com This reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of this compound, followed by a dehydration step, often catalyzed by a small amount of acid. ijacskros.com
The resulting Schiff bases are valuable compounds in their own right and are particularly important as ligands in coordination chemistry. The nitrogen atom of the imine group (C=N) possesses a lone pair of electrons that can coordinate with a wide range of metal ions to form stable metal complexes. researchgate.netnih.gov The synthesis of a structurally related Schiff base, (E)-N-(4-(Methylthio)benzylidene)-4-bromo-2-chloro-6-methylbenzenamine, has been reported, showcasing the successful formation of an imine bond involving a similarly substituted aromatic amine. growingscience.com This highlights the feasibility and utility of using this compound to generate novel ligands for applications in catalysis and materials science.
Table 3: Synthesis of a Structurally Related Schiff Base
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |
| 4-(Methylthio)benzaldehyde | 4-Bromo-2-chloro-6-methylbenzenamine | (E)-N-(4-(Methylthio)benzylidene)-4-bromo-2-chloro-6-methylbenzenamine | Methanol, Reflux | growingscience.com |
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Chloro 3 Methylbenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon).
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For 4-Bromo-2-chloro-3-methylbenzaldehyde, the spectrum is expected to show distinct signals corresponding to the aldehyde, aromatic, and methyl protons.
Aldehyde Proton (-CHO): A single proton attached to the carbonyl carbon is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 9.9-10.1 ppm. This is consistent with data for similar compounds like 4-chlorobenzaldehyde (B46862), where the aldehyde proton signal is observed at δ 9.99 ppm. rsc.org
Aromatic Protons (Ar-H): The benzene (B151609) ring has two remaining protons. Due to the asymmetrical substitution pattern, they are in different chemical environments and are expected to appear as two distinct signals. These protons would likely show coupling to each other, resulting in doublets. Their chemical shifts would be influenced by the combined electronic effects of the bromo, chloro, methyl, and aldehyde substituents, likely falling in the δ 7.0-8.0 ppm range.
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are expected to produce a sharp singlet, as there are no adjacent protons to couple with. This signal would appear in the upfield region, typically around δ 2.3-2.6 ppm. For comparison, the methyl protons in 2-bromo-5-chlorotoluene (B148796) appear at δ 2.321 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) |
| Aromatic (Ar-H) | 7.0 - 8.0 | Doublet (d) |
| Aromatic (Ar-H) | 7.0 - 8.0 | Doublet (d) |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom.
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is significantly deshielded and is expected to have a chemical shift in the range of δ 190-193 ppm. This is supported by data from 4-chlorobenzaldehyde (δ 190.8 ppm) and 4-bromobenzaldehyde (B125591) (δ 191.0 ppm). rsc.org
Aromatic Carbons (Ar-C): Six unique signals are anticipated for the aromatic carbons. The carbons directly attached to the substituents (ipso-carbons) will have their chemical shifts significantly affected. The carbon attached to the bromine (C-Br) and the carbon attached to the chlorine (C-Cl) will appear in the δ 120-140 ppm range. The remaining four aromatic carbons will also resonate in this region, with their precise shifts determined by the cumulative electronic influence of all substituents.
Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear at the highest field (lowest ppm value), typically in the range of δ 15-22 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-CHO) | 190 - 193 |
| Aromatic (C-CHO) | 135 - 140 |
| Aromatic (C-Cl) | 130 - 138 |
| Aromatic (C-CH₃) | 138 - 145 |
| Aromatic (C-Br) | 125 - 130 |
| Aromatic (C-H) | 125 - 135 |
| Aromatic (C-H) | 125 - 135 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their spatial proximity (typically coupled through three bonds, ³J). The aldehyde and methyl protons, being singlets, would not show cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would be used to definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is vital for piecing together the molecular structure. youtube.com Key HMBC correlations would include:
The aldehyde proton showing a cross-peak to the C1 aromatic carbon.
The methyl protons showing cross-peaks to the C2, C3, and C4 carbons of the aromatic ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of molecules. Each functional group has characteristic vibrations, making these methods excellent for functional group identification. bohrium.com
The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key structural features.
Aldehyde Group: This group gives rise to two very characteristic signals:
A strong C=O stretching absorption band, typically found around 1690-1715 cm⁻¹. Studies on similar molecules like 2-bromo-4-chlorobenzaldehyde (B1282380) have extensively investigated this carbonyl stretching frequency. bohrium.comresearchgate.netresearchgate.net
A distinctive C-H stretching vibration of the aldehyde proton, which usually appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
Aromatic Ring: The benzene ring produces several characteristic bands:
C-H stretching vibrations above 3000 cm⁻¹.
C=C stretching vibrations within the ring, which appear as a series of bands in the 1450-1600 cm⁻¹ region.
Halogen Substituents: The vibrations associated with carbon-halogen bonds are found in the fingerprint region of the spectrum:
The C-Cl stretching vibration typically occurs in the 600-800 cm⁻¹ range.
The C-Br stretching vibration is found at lower frequencies, usually in the 500-600 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | 1690 - 1715 |
| Aldehyde | C-H Stretch | ~2720 and ~2820 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Alkyl | C-H Stretch | 2850 - 2960 |
| Haloalkane | C-Cl Stretch | 600 - 800 |
Vibrational spectroscopy is a powerful tool for studying non-covalent intermolecular interactions. nih.gov The frequency of a specific vibrational mode, such as the carbonyl (C=O) stretch, can be sensitive to its local environment. bohrium.com
By measuring the IR spectrum in different solvents of varying polarity, one can observe shifts in the C=O absorption band. researchgate.net In polar solvents, dipole-dipole interactions or hydrogen bonding with the aldehyde oxygen can weaken the C=O bond, causing a shift to a lower frequency (a red shift). researchgate.net Comparing the spectrum of the compound in a solid state versus in a non-polar solvent can also provide insights into the interactions present in the crystal lattice. These studies help to understand how molecules of this compound interact with each other and with other molecules, which is fundamental to understanding its physical and chemical properties. nih.govresearchwithrutgers.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For an organic molecule like this compound, the absorption is primarily due to electronic transitions involving the π electrons of the benzene ring and the carbonyl group, as well as the non-bonding (n) electrons of the oxygen atom.
The expected transitions would include π → π* and n → π. The π → π transitions, arising from the conjugated system of the aromatic ring and the aldehyde group, are typically intense and would be expected in the 200-300 nm region. The n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is characteristically weaker and occurs at a longer wavelength. The presence of halogen substituents (bromo- and chloro-) and the methyl group would act as auxochromes, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzaldehyde (B42025), but specific λmax values for this compound are not documented in available literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation. For this compound (C₈H₆BrClO), the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), the molecular ion region would exhibit a characteristic isotopic cluster of peaks at M, M+2, and M+4, confirming the presence of one bromine and one chlorine atom.
While no experimental spectrum is available, a theoretical fragmentation pattern would likely involve:
Loss of a hydrogen atom ([M-H]⁺).
Loss of the formyl radical ([M-CHO]⁺).
Loss of a bromine radical ([M-Br]⁺).
Loss of a chlorine radical ([M-Cl]⁺).
Cleavage of carbon monoxide from the [M-H]⁺ ion.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of a compound. While vendor and database entries list the monoisotopic mass of C₈H₆BrClO, published experimental HRMS data confirming this exact mass for this compound is not available. Such an analysis would be crucial to unequivocally confirm the elemental composition of a synthesized sample.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. This technique provides detailed structural information by establishing connectivity between different parts of a molecule. An MS/MS experiment on the molecular ion of this compound would involve isolating one of the isotopic peaks (e.g., m/z 231.929) and inducing fragmentation. The resulting spectrum of daughter ions would provide definitive evidence for the proposed fragmentation pathways and confirm the identity of the compound. No such experimental MS/MS data has been published.
X-ray Diffraction (XRD) for Solid-State Structure Determination
Crystal Structure Analysis and Conformation
To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other crystallographic repositories. A successful crystallographic analysis would reveal the planarity of the benzaldehyde moiety and the orientation of the substituents relative to the ring. It would provide precise measurements of C-Br, C-Cl, C-C, and C=O bond lengths and the angles between them, offering insight into the electronic effects of the various substituents.
Intermolecular Interactions in the Crystalline Lattice (e.g., C-H...O Hydrogen Bonds)
Analysis of the crystal packing would elucidate the non-covalent interactions that govern the solid-state assembly. In the absence of strong hydrogen bond donors, the crystal lattice of this compound would likely be stabilized by weaker interactions. These could include weak C-H···O hydrogen bonds between the aldehyde or aromatic C-H groups and the carbonyl oxygen of neighboring molecules. Additionally, halogen bonds (C-Br···O or C-Cl···O) and π-π stacking interactions between aromatic rings could play a significant role in the crystal packing. However, without experimental crystallographic data, any discussion of these interactions remains purely speculative.
Computational and Theoretical Investigations of 4 Bromo 2 Chloro 3 Methylbenzaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like 4-Bromo-2-chloro-3-methylbenzaldehyde. These calculations offer a balance between accuracy and computational cost, making them ideal for studying the geometry, electronic structure, and vibrational frequencies of such compounds.
Geometry Optimization and Molecular Conformation
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For this compound, this process would typically be carried out using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p). The optimization would likely reveal a planar or nearly planar arrangement of the benzene (B151609) ring and the aldehyde group, which is characteristic of benzaldehyde (B42025) derivatives.
The orientation of the aldehyde group relative to the benzene ring is a key conformational feature. Two primary conformers, often referred to as O-cis and O-trans, are possible depending on the dihedral angle between the C=O bond and the adjacent C-C bond of the ring. Theoretical studies on similar substituted benzaldehydes have shown that the relative stability of these conformers is influenced by the nature and position of the substituents. researchgate.netbohrium.com For this compound, steric hindrance and electronic interactions between the aldehyde group and the adjacent chloro and methyl groups would determine the preferred conformation.
Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.895 | ||
| C-Cl | 1.738 | ||
| C-C (ring) | 1.385 - 1.402 | 118.5 - 121.3 | |
| C-C (methyl) | 1.510 | ||
| C=O | 1.215 | ||
| C-H (aldehyde) | 1.112 | ||
| C-C-C (ring) | 118.5 - 121.3 | ||
| C-C=O | 124.5 | ||
| O=C-H | 120.8 | ||
| C-C-C-C (ring) | ~0.0 |
Note: The data in this table is illustrative and based on typical values for similar aromatic aldehydes. Actual values would be obtained from specific DFT calculations for this molecule.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, MEP)
Understanding the electronic structure is fundamental to predicting the chemical reactivity and properties of a molecule. DFT calculations provide valuable information on the distribution of electrons and the energies of molecular orbitals.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the benzene ring, with contributions from the bromine and methyl substituents, while the LUMO is likely to be centered on the aldehyde group and the aromatic ring. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP of this compound, the most negative potential (red and yellow regions) would be concentrated around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. The regions around the hydrogen atoms and the bromine atom would likely show positive potential (blue regions), suggesting their tendency for nucleophilic interactions.
Prediction and Assignment of Vibrational Spectra
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the assignment of experimental spectra. researchgate.netresearchgate.net
The calculated vibrational spectrum of this compound would exhibit characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. For instance, the C=O stretching vibration of the aldehyde group is expected to appear as a strong band in the IR spectrum, typically in the range of 1700-1730 cm⁻¹. The C-H stretching of the aromatic ring and the aldehyde group would be observed at higher frequencies (around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively). Vibrations involving the C-Br and C-Cl bonds would appear at lower frequencies. researchgate.net
Table 2: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aldehyde C-H Stretch | 2900 - 2700 |
| C=O Stretch | 1730 - 1700 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-H Bending | 1450 - 1000 |
| C-Cl Stretch | 800 - 600 |
| C-Br Stretch | 700 - 500 |
Note: These are approximate frequency ranges. The exact values would be obtained from DFT calculations and may be scaled to better match experimental data.
Quantum Chemical Calculations for Reactivity Prediction
Beyond understanding the intrinsic properties of the molecule, quantum chemical calculations can be employed to predict its behavior in chemical reactions.
Modeling Reaction Pathways and Transition States
Computational methods can be used to map out the potential energy surface for a chemical reaction involving this compound. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By locating the transition state, which represents the energy maximum along the reaction coordinate, the activation energy for the reaction can be calculated. This information is vital for understanding the kinetics and feasibility of a particular reaction pathway. For example, modeling the nucleophilic addition to the carbonyl group would involve calculating the energy profile as a nucleophile approaches the carbonyl carbon.
Energetic Profiles of Key Synthetic Steps
For the synthesis of derivatives from this compound, quantum chemical calculations can provide detailed energetic profiles of the key reaction steps. This allows for a theoretical assessment of the reaction mechanism and can help in optimizing reaction conditions. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be elucidated. This predictive capability is invaluable in designing efficient synthetic routes and understanding the factors that control product selectivity.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Detailed molecular dynamics (MD) simulations specific to this compound are not extensively available in the current body of scientific literature. However, the conformational landscape of this molecule is primarily dictated by the rotational barrier of the aldehyde group relative to the benzene ring. The substitution pattern on the aromatic ring, with a bromine atom at position 4, a chlorine atom at position 2, and a methyl group at position 3, introduces steric and electronic effects that influence the preferred orientation of the formyl group.
In the absence of specific MD simulation data, theoretical calculations such as Density Functional Theory (DFT) are commonly employed to predict the stable conformers of substituted benzaldehydes. For analogous molecules, studies have shown that the aldehyde group can exist in two primary planar conformations, where the C=O bond is either syn or anti to one of the adjacent ring substituents. The relative energies of these conformers are determined by a balance of steric hindrance and electrostatic interactions between the aldehyde group and the neighboring chloro and methyl groups. It is hypothesized that the anti conformation, where the oxygen atom of the aldehyde is directed away from the bulky chlorine atom, would be the more stable conformer due to reduced steric repulsion.
A comprehensive molecular dynamics simulation would involve placing the molecule in a solvent box and simulating its behavior over time to map the potential energy surface associated with the rotation of the C(aryl)-C(aldehyde) bond. This would provide insights into the rotational energy barriers and the population of different conformational states at various temperatures.
Structure-Reactivity Relationships Derived from Theoretical Data
While specific experimental and extensive theoretical studies on the structure-reactivity relationships of this compound are limited, valuable insights can be inferred from computational chemistry. Theoretical data, typically obtained from quantum mechanical calculations, can elucidate the electronic properties of the molecule, which in turn govern its reactivity.
Key parameters derived from such calculations include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO).
Molecular Electrostatic Potential (MEP): The MEP map would be expected to show a region of high negative potential (electron-rich) around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. Conversely, the carbonyl carbon would exhibit a positive potential, rendering it susceptible to nucleophilic attack. The presence of the electron-withdrawing bromine and chlorine atoms would further influence the electron distribution on the aromatic ring, creating regions of varying electrostatic potential that can direct electrophilic aromatic substitution reactions.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For this compound, the electron-withdrawing halogens would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzaldehyde. A smaller HOMO-LUMO gap would suggest higher reactivity.
The following table summarizes the predicted effects of the substituents on the reactivity of the benzaldehyde core:
| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |
| Bromine | 4 | Inductively withdrawing, weakly deactivating | Decreases electron density on the ring, directs incoming electrophiles to ortho/para positions (relative to itself) |
| Chlorine | 2 | Inductively withdrawing, weakly deactivating | Decreases electron density on the ring, directs incoming electrophiles to ortho/para positions (relative to itself) |
| Methyl | 3 | Inductively donating, weakly activating | Increases electron density on the ring, directs incoming electrophiles to ortho/para positions (relative to itself) |
| Aldehyde | 1 | Inductively and resonantly withdrawing, deactivating | Strongly decreases electron density on the ring, directs incoming electrophiles to the meta position |
Methodological Advancements and Future Research Directions
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly pivotal in chemical manufacturing, aiming to reduce waste and minimize the use of hazardous substances. For the synthesis of 4-Bromo-2-chloro-3-methylbenzaldehyde and its derivatives, green approaches offer significant advantages over traditional methods.
Solvent-Free Reactions
Solvent-free, or solid-state, reactions represent a significant step towards more sustainable chemical processes by eliminating the need for organic solvents, which are often toxic, volatile, and difficult to dispose of. Research into solvent-free Knoevenagel condensations for various benzaldehydes has shown high conversion rates and yields. tandfonline.comtandfonline.comtue.nlresearchgate.net This methodology could be adapted for reactions involving this compound. For instance, a condensation reaction with an active methylene (B1212753) compound like malonic acid could proceed by heating the neat reactants with a benign catalyst, such as ammonium (B1175870) bicarbonate. tandfonline.comtandfonline.comtue.nl This approach not only reduces waste but can also lead to higher reaction rates and simpler product isolation. tandfonline.comtandfonline.comtue.nlresearchgate.net
Table 1: Comparison of Catalysts in Solvent-Free Knoevenagel Condensation of Syringaldehyde
| Catalyst | Conversion (%) | Yield of Sinapinic Acid (%) |
|---|---|---|
| Piperidine | 99 | 91 |
| Ammonium Bicarbonate | 99 | 90 |
| Glycine | 99 | 89 |
| β-Alanine | 99 | 89 |
This table illustrates the effectiveness of green catalysts in a model solvent-free reaction applicable to substituted benzaldehydes. Data adapted from a study on syringaldehyde. tandfonline.com
Catalysis in Aqueous Media
Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of substituted benzaldehydes and their derivatives in aqueous media is a key area of research. For example, the conversion of benzal halides to benzaldehydes can be efficiently achieved using aqueous dimethylamine, which significantly accelerates the reaction compared to water alone. organic-chemistry.org This method offers an economical and rapid route to various substituted benzaldehydes. organic-chemistry.org Furthermore, the use of phase-transfer catalysts like β-cyclodextrin has been shown to enhance the reaction yield in the aqueous hydrolysis of cinnamaldehyde (B126680) to benzaldehyde (B42025) under mild conditions, overcoming the challenge of reactant incompatibility between organic and aqueous phases. acs.org Such catalytic systems could be investigated for the synthesis or modification of this compound, potentially leading to cleaner and more efficient processes.
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better temperature control, improved scalability, and higher yields. researchgate.netrsc.orgsemanticscholar.org For halogenation reactions, which are often highly exothermic and fast, continuous flow provides a safer and more controllable environment. researchgate.netrsc.orgsemanticscholar.org The synthesis of halogenated compounds like this compound could be significantly improved by adopting flow processes. For instance, a continuous distillation system can prevent the repeated recycling of intermediates and by-products, leading to higher purity and yield compared to batch processes. researchgate.net The use of microreactors allows for precise control over reaction parameters such as temperature and residence time, which is critical for selective transformations and minimizing the formation of impurities. researchgate.netrsc.org
Table 2: Comparison of Batch vs. Continuous Process for Meta-Bromobenzaldehyde Production
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Yield | 82-84% | 88-90% |
| Reaction Time | ~30 hours (incl. setup/cleaning) | Significantly shorter residence time |
| Scalability | Limited | High |
| Safety | Higher risk of thermal runaway | Enhanced safety, better heat dissipation |
This table highlights the general advantages of continuous processing for the production of halogenated benzaldehydes. researchgate.net
Stereoselective Synthesis of Chiral Derivatives (if applicable for future research)
While this compound itself is achiral, it serves as a precursor for the synthesis of chiral molecules. The development of stereoselective methods to create chiral derivatives is a significant area of future research. Organocatalysis, for example, has been successfully used for the enantioselective α-fluorination of aldehydes to construct fluorinated chiral carbon centers. nih.gov A similar strategy could be envisioned where the aldehyde group of this compound is transformed into a chiral center. For instance, an asymmetric aldol (B89426) or Henry reaction could introduce a new stereocenter adjacent to the aromatic ring. The resulting chiral alcohols or nitroalcohols could then be further elaborated into complex, biologically active molecules. The stereoselective construction of fluorinated quaternary carbon centers via optically active α,α-chlorofluoro carbonyl compounds also presents a promising, albeit challenging, avenue for creating novel chiral molecules from aldehyde precursors. nih.gov
Design and Synthesis of Photoactive Derivatives
Substituted benzaldehydes can serve as building blocks for photoactive materials and photocatalysts. beilstein-journals.org The unique electronic properties conferred by the bromo, chloro, and methyl substituents on the benzaldehyde ring could be exploited in the design of novel photoresponsive molecules. For instance, benzaldehyde derivatives have been used as organic photocatalysts in controlled radical polymerization and as photoinitiators for hydroacylation reactions. beilstein-journals.org Future research could involve incorporating the 4-bromo-2-chloro-3-methylphenyl moiety into larger conjugated systems, such as polymers or dyes, to tune their photophysical properties. The aldehyde functionality provides a convenient handle for derivatization, allowing for the synthesis of a library of photoactive compounds for screening in applications like organic light-emitting diodes (OLEDs), sensors, or photodynamic therapy.
Integration with Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery of new reactions and optimize existing processes, the integration of automated synthesis and high-throughput experimentation (HTE) is crucial. chemrxiv.orgyoutube.com HTE allows for the rapid screening of a large number of reaction conditions (e.g., catalysts, solvents, temperatures) in parallel, using miniaturized reaction formats. youtube.comdomainex.co.uk This approach can drastically reduce the time and resources required for optimizing the synthesis of this compound or for developing new reactions using this compound as a starting material. youtube.combohrium.com For example, a library of catalysts could be screened for a specific cross-coupling reaction involving the bromine atom of the target molecule. domainex.co.ukresearchgate.net The data generated from HTE can also be used to train machine learning algorithms to predict optimal reaction conditions, further accelerating the research and development cycle. chemrxiv.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Malonic acid |
| Ammonium bicarbonate |
| Syringaldehyde |
| Sinapinic acid |
| Piperidine |
| Glycine |
| β-Alanine |
| Cinnamaldehyde |
| β-cyclodextrin |
Advanced Analytical Techniques for Reaction Monitoring and Process Control in Research Scale
In the synthesis and derivatization of specialized aromatic compounds such as this compound, the ability to monitor reaction progress in real-time is crucial for optimizing yields, minimizing impurities, and ensuring reproducibility at the research scale. Advanced analytical techniques provide chemists with a continuous stream of data, offering deep insights into reaction kinetics, the formation of intermediates, and the consumption of reactants. While specific literature on the real-time monitoring of this compound synthesis is not extensively detailed, the principles and techniques applied to other substituted benzaldehydes and halogenated aromatic compounds are directly applicable. acs.orgresearchgate.netrug.nl
In-situ spectroscopic methods are particularly powerful for non-invasive, real-time analysis. mt.comspectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are frequently employed. mt.com These methods can track the disappearance of reactant functional groups and the appearance of product functional groups. For instance, in a reaction to form this compound, one could monitor the vibrational frequencies associated with the C-H bond of a precursor's formyl group or the characteristic vibrations of the aromatic ring as substitution patterns change.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in-situ or online NMR, offers highly detailed structural information over the course of a reaction. researchgate.net This allows for the unambiguous identification and quantification of reactants, intermediates, and products directly in the reaction mixture. For a compound like this compound, ¹H NMR could be used to follow the changes in the aromatic proton signals as the substitution pattern on the benzene (B151609) ring is established.
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are also vital, though they often involve sampling from the reaction vessel. These methods are invaluable for separating complex mixtures and providing quantitative data on the concentration of each component over time, which is essential for kinetic analysis and process optimization.
The integration of these analytical tools with automated chemical synthesis reactors allows for precise process control. mt.com Real-time data can be fed into control algorithms that adjust reaction parameters like temperature, pressure, or reagent addition rates to maintain optimal conditions, leading to improved efficiency and safety in a research setting.
| Analytical Technique | Information Provided | Application in Monitoring Synthesis of this compound |
| In-situ FTIR/Raman Spectroscopy | Real-time functional group analysis, reaction kinetics. mt.com | Monitoring the conversion of functional groups, such as the appearance of the aldehyde C=O stretch or changes in aromatic C-H bending vibrations. |
| In-situ NMR Spectroscopy | Detailed structural information, quantification of species, intermediate identification. researchgate.net | Tracking the specific chemical shifts of aromatic protons to follow the regioselectivity and conversion of the reaction. |
| Online HPLC | Quantitative concentration data of reactants, intermediates, and products. | Determining reaction yield and purity at various time points by separating the target compound from starting materials and byproducts. |
| Online GC-MS | Separation and identification of volatile components, impurity profiling. | Identifying and quantifying volatile intermediates or impurities, and confirming the mass of the final product. |
Machine Learning and AI in Predicting Reactivity and Optimizing Synthetic Routes
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing organic synthesis by enabling the prediction of chemical reactivity and the optimization of synthetic pathways. beilstein-journals.orgbeilstein-journals.orgacs.org For a polysubstituted aromatic compound like this compound, these computational tools can address key challenges in its synthesis and subsequent chemical transformations.
The integration of ML with high-throughput experimentation platforms creates a closed-loop system for autonomous reaction optimization. beilstein-journals.org The AI proposes experiments, which are then performed by automated reactors, and the results are fed back to the AI to refine its models and suggest the next round of experiments. This approach has the potential to significantly accelerate the development of synthetic routes for complex molecules.
| AI/ML Application | Description | Relevance to this compound |
| Reactivity Prediction | Models predict the most likely outcome of a chemical reaction, including regioselectivity and stereoselectivity. nih.govrsc.orgrsc.org | Predicting the position of further substitution on the aromatic ring, guiding the design of subsequent synthetic steps. |
| Retrosynthesis Planning | AI algorithms suggest potential synthetic routes to a target molecule from available starting materials. arxiv.orgnih.gov | Proposing efficient and novel multi-step syntheses for this compound. |
| Reaction Condition Optimization | Machine learning models analyze experimental data to find the optimal set of conditions (temperature, solvent, etc.) to maximize yield and selectivity. beilstein-journals.orgbeilstein-journals.orgduke.edu | Systematically optimizing the conditions for key steps in the synthesis, such as halogenation or formylation reactions, to improve overall efficiency. |
| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and reagents. nih.govarxiv.org | Validating proposed synthetic steps and identifying potential side reactions or byproducts in the synthesis of the target compound. |
Conclusion
Summary of Synthetic Utility and Academic Contributions
4-Bromo-2-chloro-3-methylbenzaldehyde has emerged as a versatile building block in synthetic organic chemistry. Its utility is rooted in the orthogonal reactivity of its functional groups: the aldehyde, the bromo substituent, and the chloro substituent. The aldehyde group serves as a classical handle for carbon-carbon and carbon-heteroatom bond formations, including Wittig reactions, condensations, and reductive aminations.
The principal academic contribution of this compound lies in its role as a scaffold for constructing polysubstituted aromatic compounds. smolecule.com The differential reactivity of the bromine and chlorine atoms under various catalytic conditions, particularly in metal-catalyzed cross-coupling reactions, allows for sequential and site-selective functionalization. This enables the introduction of diverse substituents onto the benzene (B151609) ring in a controlled manner, a crucial capability for creating libraries of compounds for pharmaceutical and materials science research. Its presence as an intermediate facilitates the synthesis of complex molecules that might otherwise require more convoluted or lower-yielding synthetic pathways. smolecule.com
Unresolved Challenges and Open Questions in Research
Furthermore, a comprehensive understanding of the steric and electronic effects of the unique substitution pattern on the reactivity of the aldehyde and halogen groups remains an open area of investigation. The steric hindrance imposed by the ortho-chloro and meta-methyl groups relative to the aldehyde could influence its accessibility and reactivity in certain transformations. Quantifying these effects and developing catalytic systems that can overcome potential steric limitations is an ongoing challenge. Another open question is the full exploration of its regioselective reactions; while the bromine at the 4-position is typically more reactive in cross-coupling than the chlorine at the 2-position, the precise conditions to achieve perfect selectivity or to reverse that selectivity remain to be fully mapped out.
Outlook for Future Research on Halogenated Methylbenzaldehydes
The future for research on halogenated methylbenzaldehydes, including this compound, appears promising and is expected to branch into several key areas. A major focus will likely be on their application in medicinal chemistry. Substituted benzaldehydes have been investigated for their potential to modulate the oxygen affinity of hemoglobin and as potential anti-sickling agents for sickle cell disease. nih.govgoogle.com The diverse substitution patterns achievable with these building blocks make them attractive for developing new therapeutic agents. researchgate.net
There is also significant potential in the field of materials science, where halogenated aromatic compounds are used as precursors for organic electronics, polymers, and liquid crystals. Future work may involve incorporating these benzaldehyde (B42025) derivatives into larger conjugated systems to tune their optical and electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
